4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
Overview
Description
“4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine” is a chemical compound. It is often used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also involved .
Molecular Structure Analysis
The molecular structure of this compound is represented by the chemical formula C12H17BO2 . The exact structure can be determined using various analytical techniques such as NMR, HPLC, LC-MS, UPLC, and more .
Chemical Reactions Analysis
This compound can undergo several chemical reactions. For instance, it can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates . It can also undergo asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .
Physical and Chemical Properties Analysis
This compound is typically a colorless oily substance at room temperature . It has a predicted density of 0.99±0.1 g/cm3 . Its melting point is between 27-31°C (lit.), and it has a boiling point of 130°C/20mmHg (lit.) . The compound has a flash point of 225°F and a vapor pressure of 0.00586mmHg at 25°C . Its refractive index is 1.49 .
Scientific Research Applications
Crystal Structure and Theoretical Analysis
One key application of compounds like 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine is in the study of crystal structures and theoretical analysis. Research by Huang et al. (2021) involved synthesizing boric acid ester intermediates, similar to the compound , followed by detailed structural analysis using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These studies are fundamental for understanding the physical and chemical properties of these compounds, which can be further explored using density functional theory (DFT) (Huang et al., 2021).
Fluorescence Probes and Detection Applications
Compounds like this compound are also used in the development of fluorescence probes. Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes for detecting hydrogen peroxide. These probes can offer “Off–On” fluorescence responses and are significant for applications like explosive detection or biomedical imaging (Lampard et al., 2018).
Organic Liquid Electrolyte-Based Batteries
Another fascinating application is in the realm of energy storage. Kucuk and Abe (2020) studied boron-based compounds, including a variant of our compound of interest, as electrolyte additives in organic liquid electrolyte-based fluoride shuttle batteries. The study highlighted how structural variations in these compounds can influence their properties and performance in battery applications (Kucuk & Abe, 2020).
Coordination Polymers and Material Science
In material science, the synthesis of coordination polymers using compounds like this compound is a significant area of research. Al-Fayaad et al. (2020) reported the synthesis of a two-dimensional coordination polymer using a similar compound. This research opens avenues for designing new materials with potential applications in catalysis, gas storage, and more (Al-Fayaad et al., 2020).
Medicinal Chemistry and Drug Design
In the pharmaceutical field, these compounds are utilized as intermediates in the synthesis of biologically active compounds. For example, Kong et al. (2016) described the synthesis of an intermediate crucial for drugs like crizotinib, demonstrating the role of these compounds in developing targeted therapies (Kong et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in these targets .
Mode of Action
The compound’s mode of action is likely related to its ability to undergo borylation reactions . In the presence of a palladium catalyst, it can form pinacol benzyl boronate at the benzylic C-H bond of alkylbenzenes . This reaction can lead to changes in the target molecules, potentially altering their function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, factors such as pH and the presence of certain ions can affect the stability of boronic acids and their esters. Additionally, the compound’s action and efficacy can be influenced by the physiological environment, including the presence of other molecules and conditions within cells.
Biochemical Analysis
Biochemical Properties
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to bind with certain oxidoreductases, influencing their activity and stability. Additionally, the dioxaborolane group in the compound can form reversible covalent bonds with diols and hydroxyl groups in biomolecules, facilitating its interaction with proteins and enzymes .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. It modulates the expression of genes associated with antioxidant responses, thereby impacting cellular metabolism and homeostasis. In various cell types, including hepatocytes and neuronal cells, this compound has been observed to enhance the activity of antioxidant enzymes, leading to reduced oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound’s dioxaborolane moiety allows it to form reversible covalent bonds with biomolecules, particularly those containing diol or hydroxyl groups. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and context. Additionally, the compound has been shown to influence gene expression by modulating transcription factors involved in oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function have been noted, particularly in in vitro studies. Prolonged exposure to the compound can lead to sustained activation of antioxidant pathways, suggesting potential therapeutic applications for chronic oxidative stress conditions .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound has been observed to enhance antioxidant defenses without significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported. These findings highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. The compound interacts with enzymes such as glutathione S-transferases and superoxide dismutases, influencing their activity and contributing to the modulation of metabolic flux. These interactions can lead to changes in metabolite levels, further impacting cellular homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, while its interactions with transport proteins ensure its proper localization within cellular compartments. This distribution is crucial for its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus. The compound’s ability to form reversible covalent bonds with nuclear proteins suggests its involvement in regulating gene expression and other nuclear processes. Additionally, its presence in the cytoplasm allows it to interact with various enzymes and signaling molecules, further contributing to its biochemical effects .
Properties
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-7-5-13(6-8-15)14-9-11-19-12-10-14/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNMCYWJKRZCDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729358 | |
Record name | 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30729358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1009033-87-7 | |
Record name | 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30729358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.